![molecular formula C11H13N3O3S B3388216 ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate CAS No. 863669-70-9](/img/structure/B3388216.png)
ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate
Overview
Description
Scientific Research Applications
Pharmaceuticals
Furan derivatives, including the compound , have been used in the pharmaceutical industry . They are key starting materials for the preparation of many useful products .
Resin Production
Furan is used to produce resin . As a derivative of furan, the compound could potentially be used in the production of various types of resins .
Agrochemicals
Furan and its derivatives are used in the production of agrochemicals . This suggests that the compound could have applications in this field .
Lacquers
Furan is used in the production of lacquers . Therefore, the compound could potentially be used in the production of various types of lacquers .
Organic Synthesis
The compound was synthesized via Ugi four component (4C) reaction at ambient temperature . This suggests that it could be used in organic synthesis .
Peptoids
The compound has been used in the synthesis of peptoids . Peptoids are structural isomers of natural peptides where the side chain functionality is joined to the nitrogen atom of the peptide backbone rather than to the α-carbons .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a manner similar to these compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s plausible that, like other indole derivatives, it may influence a variety of biochemical pathways due to its potential for diverse biological activities .
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a range of biological activities, potentially leading to various cellular responses .
properties
IUPAC Name |
ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-16-10(15)6-9-12-13-11(18)14(9)7-8-4-3-5-17-8/h3-5H,2,6-7H2,1H3,(H,13,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKZLOJFNOQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1CC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146093 | |
Record name | Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate | |
CAS RN |
863669-70-9 | |
Record name | Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863669-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-furanylmethyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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